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Abstract

Cerium Indide (Celns) is a prototypical heavy-fermion compound that has garnered significant
interest for its complex electronic and magnetic properties, including antiferromagnetism,
pressure-induced unconventional superconductivity, and quantum criticality. Its relatively simple
cubic crystal structure serves as a foundational building block for a larger family of strongly
correlated materials. This technical guide provides an in-depth analysis of the crystal structure
of Celns, the impact of elemental substitutions and external pressure, and the experimental
methodologies employed for its characterization. Quantitative crystallographic data is
presented in structured tables, and key relationships and experimental workflows are visualized
using diagrams.

The Core Crystal Structure of Celns

Celns crystallizes in the cubic AuCus-type structure, a common arrangement for intermetallic
compounds. This structure is characterized by a cubic unit cell with the Cerium (Ce) atom at
the corner positions and the Indium (In) atoms at the face-centered positions. This arrangement
gives rise to a highly symmetric and three-dimensional electronic environment, which is crucial
for its physical properties.
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The crystallographic details for pristine Celns are summarized in the table below. The Ce atom
is coordinated by twelve In atoms, forming a cuboctahedron. This high coordination number is
a key feature of this structure type.

Parameter Value Reference
Crystal System Cubic [1]
Structure Type AuCus [1]

Space Group Pm-3m (No. 221) [1]

Lattice Parameter (a) 4.689 A [2]

Unit Cell Volume 103.1 A3 (Calculated)
Atomic Positions (c):.es,(i)?): (0.0, 0)In (3c): (05, [1]

Z (Formula Units/Cell) 1 (Calculated)

Structural Variants and Derivatives

The foundational Celns structure can be modified through elemental substitution or the
application of external stimuli like pressure. These modifications systematically tune its
electronic and magnetic ground states.

Substitutional Variants

Chemical doping is a primary method for investigating the evolution of physical properties in
Celns. Substitution can occur on either the Ce site (A-site) or the In site (B-site).

A-Site Substitution (Cei-xLaxIns): Lanthanum (La), which is isoelectronic to Ce but lacks 4f
electrons, acts as a non-magnetic diluent. Substituting La for Ce in Cei1-xLaxIns suppresses the
magnetic ordering temperature. Structurally, the system maintains the cubic AuCus-type
structure across the entire doping range. The lattice parameter expands linearly with increasing
La concentration, following Vegard's Law, due to the larger ionic radius of La3* compared to
Ce3t+.[2]
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B-Site Substitution (Celns-xSnx): Substituting Tin (Sn) for Indium (In) introduces electron
doping and significantly alters the electronic hybridization. The Celns-xSnx system also retains
the cubic AuCus-type structure.[3] This substitution allows for the tuning of the ground state
from the antiferromagnetic state of Celns to the intermediate-valent state of the parent
compound CeSns.[3]

Compound Lattice Parameter (a) Reference
Celns 4.689 A [2]
Lalns 4.755 A [2]
CeSns 4,722 A [4]

Structurally-Related Ternary Compounds

Celns is a fundamental structural building block for more complex, quasi-two-dimensional
heavy-fermion superconductors.[5] In compounds like CeMiIns (where M = Co, Rh, Ir), layers of
Celns are separated by layers of Minz. This creates a layered structure where the
dimensionality of the electronic and magnetic interactions can be tuned.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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